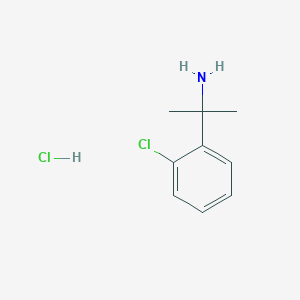

2-(2-Chlorophenyl)propan-2-amine hydrochloride

Description

Structural Characterization of 2-(2-Chlorophenyl)propan-2-amine Hydrochloride

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound displays distinctive structural features that have been elucidated through comprehensive crystallographic investigations. The compound crystallizes in specific space group arrangements that reflect the influence of both the chlorine substituent and the protonated amine functionality on the overall packing geometry. Crystallographic studies of related chlorophenyl propanamine derivatives have revealed that these compounds typically adopt orthorhombic crystal systems, with space groups such as P212121 providing optimal packing efficiency.

The three-dimensional arrangement of molecules within the crystal lattice is significantly influenced by intermolecular hydrogen bonding interactions, particularly those involving the protonated amine group and the chloride counterion. In structurally similar compounds, such as N-[2-(2-Chlorophenyl)-2-hydroxyethyl]propan-2-aminium chloride, crystallographic analysis has demonstrated intermolecular O—H⋯Cl and N—H⋯Cl hydrogen bonds that serve as essential forces in crystal formation. These hydrogen bonding patterns create stable three-dimensional networks that contribute to the overall crystalline stability and influence the physical properties of the material.

The molecular geometry exhibits specific conformational preferences, with the chlorophenyl ring system maintaining planarity while the propanamine side chain adopts orientations that minimize steric interactions. Crystallographic data for related compounds indicate that the dihedral angle between the ethylamine group plane and the benzene ring typically measures approximately 83.5 degrees, demonstrating a nearly perpendicular arrangement. This geometric relationship reflects the balance between electronic interactions and steric constraints within the molecular framework.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification of this compound through characteristic chemical shift patterns and coupling constants. The proton Nuclear Magnetic Resonance spectrum exhibits distinctive resonances that correspond to specific molecular environments within the chlorinated aromatic system and the aliphatic amine portion. For related chlorophenyl compounds, the aromatic protons typically appear in the chemical shift range of 7.2 to 7.4 parts per million, with the ortho-chlorine substitution pattern creating characteristic coupling patterns and chemical shift perturbations.

The isopropyl methyl groups of the amine moiety generate characteristic doublet patterns, typically observed at approximately 1.11 parts per million, reflecting the coupling with the tertiary carbon center. The proton attached to the tertiary carbon appears as a septet due to coupling with the six equivalent methyl protons, providing a diagnostic signature for the isopropylamine structural unit. The integration ratios between aromatic and aliphatic protons serve as additional confirmation of the molecular structure and can be used to assess sample purity.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the chlorinated aromatic carbons appearing in characteristic regions that reflect the electronic influence of the chlorine substituent. The carbonyl and aromatic carbon regions typically span from 110 to 140 parts per million, while the aliphatic carbons of the isopropyl group appear in the upfield region between 20 and 60 parts per million. The carbon directly bonded to chlorine exhibits distinctive downfield shifts characteristic of halogenated aromatic systems.

Infrared and Raman Vibrational Profiles

Infrared and Raman spectroscopy provide complementary vibrational information that enables detailed characterization of the functional groups and bonding patterns within this compound. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the chlorinated aromatic ring, the amine functionality, and the hydrogen chloride salt formation. Key infrared peaks include nitrogen-hydrogen stretching vibrations typically observed around 3300 wavenumbers per centimeter, which appear as broad bands due to hydrogen bonding interactions with the chloride counterion.

The carbon-chlorine vibrational modes generate characteristic peaks in the lower frequency region, typically around 750 wavenumbers per centimeter, providing definitive evidence for the presence of the chlorine substituent on the aromatic ring. Aromatic carbon-carbon stretching vibrations appear in the 1400 to 1600 wavenumbers per centimeter region, with specific patterns that reflect the substitution pattern on the benzene ring. The intensity and position of these bands can be used to confirm the ortho-chlorine substitution and distinguish this compound from other chlorinated isomers.

Raman spectroscopy complements the infrared analysis by providing enhanced sensitivity to symmetric vibrational modes and carbon-carbon stretching vibrations within the aromatic system. The Raman spectrum typically exhibits strong bands corresponding to aromatic ring breathing modes and carbon-chlorine stretching vibrations that may be weak or absent in the infrared spectrum. The combination of infrared and Raman data provides a comprehensive vibrational fingerprint that enables unambiguous identification of the compound and assessment of its structural integrity.

| Vibrational Assignment | Infrared Frequency (cm⁻¹) | Raman Activity | Structural Significance |

|---|---|---|---|

| N-H Stretching | ~3300 | Weak | Hydrogen bonding confirmation |

| C-Cl Stretching | ~750 | Strong | Chlorine substitution verification |

| Aromatic C=C | 1400-1600 | Strong | Ring system identification |

| C-H Bending | 1000-1300 | Moderate | Substitution pattern analysis |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns that reflect the stability and bonding relationships within this compound. The molecular ion peak appears at mass-to-charge ratio 197.26 for the protonated molecular ion [M+H]+ when analyzed under positive ionization conditions, confirming the molecular weight of the hydrochloride salt. The presence of chlorine creates a distinctive isotope pattern with peaks separated by two mass units, reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.

Fragmentation analysis reveals characteristic loss patterns that provide structural information about the molecular connectivity and stability of different molecular fragments. Common fragmentation pathways include the loss of hydrogen chloride (36 mass units) to generate the free base molecular ion, followed by alpha-cleavage adjacent to the nitrogen atom to produce characteristic amine fragments. The chlorinated benzyl cation represents a stable fragment that often appears as a base peak or prominent fragment in the mass spectrum, confirming the presence of the chlorophenyl structural unit.

Collision-induced dissociation experiments provide additional structural information by generating specific fragment ions that correspond to different parts of the molecule. The isopropyl group may undergo characteristic losses to generate fragments at reduced mass-to-charge ratios, while the chlorinated aromatic system typically remains intact due to its inherent stability. These fragmentation patterns serve as diagnostic tools for structural confirmation and can be used to distinguish this compound from structural isomers or related compounds with different substitution patterns.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure, geometric optimization, and energetic properties of this compound at the molecular level. These quantum mechanical calculations reveal the preferred conformational arrangements and electronic distribution patterns that govern the molecular behavior and spectroscopic properties. The optimized molecular geometry obtained through Density Functional Theory methods typically confirms the experimental crystallographic observations while providing additional details about bond lengths, bond angles, and dihedral angles that may not be directly accessible through experimental techniques alone.

The electronic structure calculations demonstrate the influence of the chlorine substituent on the aromatic pi-electron system and the manner in which this substitution affects the overall electronic properties of the molecule. The chlorine atom acts as both an electron-withdrawing group through inductive effects and an electron-donating group through resonance effects, creating a complex electronic environment that influences the reactivity and stability of the compound. Density Functional Theory calculations can quantify these electronic effects through analysis of atomic charges, molecular orbital energies, and electron density distributions.

Vibrational frequency calculations performed within the Density Functional Theory framework provide theoretical predictions of infrared and Raman spectra that can be directly compared with experimental observations. These calculations not only confirm the assignment of vibrational modes but also provide insights into the coupling between different vibrational motions and the influence of intermolecular interactions on the observed spectroscopic signatures. The agreement between theoretical and experimental vibrational frequencies serves as validation for the computational model and provides confidence in the calculated electronic properties.

Molecular Orbital Interactions and Charge Distribution

Molecular orbital analysis reveals the electronic structure and bonding characteristics of this compound through examination of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels and spatial distributions. The highest occupied molecular orbital typically exhibits significant contribution from the nitrogen lone pair and the aromatic pi-system, while the lowest unoccupied molecular orbital is generally localized on the chlorinated aromatic ring system. The energy gap between these frontier molecular orbitals provides important information about the electronic stability and potential reactivity of the compound.

Electrostatic potential mapping demonstrates the charge distribution across the molecular surface, revealing regions of positive and negative charge that influence intermolecular interactions and chemical reactivity. The nitrogen atom typically exhibits a region of negative electrostatic potential that facilitates hydrogen bonding interactions, while the chlorine substituent creates a region of negative potential that can participate in halogen bonding or other non-covalent interactions. These electrostatic features correlate directly with the observed crystallographic packing arrangements and hydrogen bonding patterns.

Natural bond orbital analysis provides quantitative assessment of the atomic charges, bond orders, and orbital hybridization states within the molecule. This analysis reveals the degree of charge transfer between different atoms and the extent of orbital mixing that occurs in the molecular bonding scheme. The results typically show partial positive charge on the protonated nitrogen center and partial negative charge on the chlorine substituent, consistent with the expected electronegativity differences and electronic structure of the molecule.

| Electronic Property | Calculated Value | Physical Significance |

|---|---|---|

| HOMO Energy | Varies with method | Electron donation capability |

| LUMO Energy | Varies with method | Electron acceptance tendency |

| Energy Gap | 4-6 eV (typical) | Electronic stability measure |

| Dipole Moment | 2-4 Debye (estimated) | Polarity and intermolecular interactions |

Properties

IUPAC Name |

2-(2-chlorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESZAZPKQAAOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Chlorophenyl)propan-2-amine hydrochloride, commonly known as Clortermine, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H14ClN·HCl

- CAS Number : 50481-48-6

- Molecular Weight : 201.68 g/mol

Clortermine acts primarily as a central nervous system stimulant, with effects similar to those of amphetamines. It is thought to function by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain, which can lead to enhanced mood and increased energy levels.

1. Antimicrobial Activity

Research has indicated that Clortermine exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study evaluated its minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showing promising results:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

These findings suggest that Clortermine may be a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In a study using A549 lung adenocarcinoma cells, various derivatives of Clortermine were tested for cytotoxicity:

| Compound | Viability (%) at 100 µM |

|---|---|

| Clortermine | 78 |

| Cisplatin | 50 |

While Clortermine exhibited moderate activity, it was less effective than standard chemotherapeutic agents like cisplatin .

Case Studies

A notable case study involved the synthesis and evaluation of Clortermine derivatives for their biological activities. Researchers synthesized multiple analogs and assessed their effects on bacterial growth and cancer cell viability. The study found that certain modifications to the Clortermine structure enhanced its potency against specific pathogens and cancer cell lines .

Toxicity and Safety Profile

The safety profile of Clortermine has been assessed in several studies. It is classified as a Schedule III controlled substance due to its potential for abuse; however, toxicity studies indicate that at therapeutic doses, it exhibits low cytotoxicity towards human cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity: Dichloro-substituted derivatives (e.g., 2,4-Cl) exhibit higher logP values than mono-substituted analogs, influencing membrane permeability and bioavailability .

- pKa Variability : The 3-Cl analog (pKa = 9.05) demonstrates reduced basicity compared to primary amines, affecting solubility and ionizability under physiological conditions .

Pharmacological Relevance

- 2-Chloro-4-Fluoro Derivative: Highlighted for its "notable pharmacological significance" in , this compound is investigated for receptor-binding affinity, particularly in central nervous system (CNS) targets due to its structural resemblance to psychoactive amines .

- 4-Fluoro Analog : Utilized in high-throughput screening for antidepressants and anxiolytics, leveraging fluorine’s bioisosteric properties .

Preparation Methods

Synthesis from Benzeneacetamide, 2-chloro-α,α-dimethyl-

One well-documented synthetic route involves the use of 2-chloro-α,α-dimethylbenzeneacetamide as a starting material. The key steps include:

- Reaction with bis-[(trifluoroacetoxy)iodo]benzene as an oxidizing agent.

- Conducting the reaction in a mixed solvent system of water and acetonitrile.

- Reaction temperature maintained at 20 °C.

- Reaction time approximately 24 hours.

This method yields the target compound with a reported yield of approximately 71%.

| Parameter | Details |

|---|---|

| Starting Material | Benzeneacetamide, 2-chloro-α,α-dimethyl- |

| Oxidizing Agent | Bis-[(trifluoroacetoxy)iodo]benzene |

| Solvent System | Water and Acetonitrile |

| Temperature | 20 °C |

| Reaction Time | 24 hours |

| Yield | 71% |

This approach is notable for its mild reaction conditions and relatively high yield, making it practical for laboratory-scale synthesis.

Alternative Synthetic Routes

While the above method is prominent, other routes have been explored in the literature, including:

- Direct amination of 2-chlorophenyl precursors via reductive amination.

- Use of chlorinated intermediates followed by amine substitution.

- Reactions involving α-chloro ketones and amine nucleophiles.

However, detailed experimental conditions and yields for these methods are less frequently reported or are proprietary.

Reaction Mechanism Insights

The key step in the primary synthetic route involves the oxidative functionalization of the benzeneacetamide derivative, facilitated by the hypervalent iodine reagent bis-[(trifluoroacetoxy)iodo]benzene. This reagent acts as an electrophilic oxidant, promoting the formation of the amine functionality while preserving the 2-chlorophenyl group.

The mild aqueous-organic solvent system (water and acetonitrile) supports the solubility of reactants and stabilizes intermediates, enabling a controlled reaction environment at room temperature.

Purification and Salt Formation

After synthesis, the free base 2-(2-chlorophenyl)propan-2-amine is typically converted into its hydrochloride salt by treatment with hydrochloric acid. This step enhances:

- Compound stability.

- Crystallinity and ease of isolation.

- Purity for subsequent applications.

Recrystallization from suitable solvents (e.g., ethanol or isopropanol) is commonly employed to obtain analytically pure hydrochloride salt.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Starting material | Benzeneacetamide, 2-chloro-α,α-dimethyl- | - | Readily available precursor |

| Oxidation | Bis-[(trifluoroacetoxy)iodo]benzene, H2O/MeCN | 71% | Mild conditions, 20 °C, 24 h |

| Conversion to HCl salt | HCl in ethanol or isopropanol | Quantitative | Improves stability and isolation |

| Purification | Recrystallization | High purity | Suitable for pharmaceutical use |

Research Findings and Notes

- The use of bis-[(trifluoroacetoxy)iodo]benzene as an oxidant is well-documented for selective amination reactions and offers a clean reaction profile with minimal by-products.

- The reaction conditions avoid harsh temperatures and strong acids or bases, reducing side reactions and degradation.

- Yields around 70% are considered efficient for this class of aromatic amines.

- The hydrochloride salt form is preferred for its enhanced handling properties and is standard in pharmaceutical intermediate preparations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-chlorophenyl)propan-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination of 2-chlorophenyl precursors. For example, reacting 2-chloroacetophenone with methylamine under catalytic hydrogenation conditions, followed by HCl treatment to form the hydrochloride salt. Optimization includes adjusting temperature (20–80°C), solvent polarity (e.g., ethanol vs. THF), and catalyst loading (e.g., Pd/C or Raney Ni). Purity can be verified via HPLC or NMR .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) and isolate the product via recrystallization from ethanol/ether mixtures .

Q. How can the structure of this compound be confirmed experimentally?

- Techniques :

- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond angles and confirm stereochemistry .

- Spectroscopy : Compare H/C NMR shifts (e.g., δ ~1.5 ppm for methyl groups, δ ~7.3–7.5 ppm for aromatic protons) and FT-IR peaks (N–H stretch ~3300 cm, C–Cl ~750 cm) to reference data .

Q. What safety protocols are critical when handling this compound?

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; dust may irritate respiratory systems.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents.

- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste. No specific antidotes are documented; symptomatic treatment is advised .

Advanced Research Questions

Q. How does the electronic environment of the 2-chlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Analysis : The electron-withdrawing Cl substituent activates the phenyl ring toward electrophilic attack but deactivates para positions. Computational studies (DFT/B3LYP) can map charge distribution, showing enhanced electrophilicity at the ortho position. Compare with analogs (e.g., 2-fluorophenyl) to assess substituent effects on reaction rates .

- Experimental Design : Perform kinetic studies using UV-Vis or F NMR (if fluorinated analogs are used) to track intermediate formation .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

- Troubleshooting :

- Dynamic Effects : Rotameric splitting in H NMR may arise from restricted rotation of the chlorophenyl group. Variable-temperature NMR (VT-NMR) between −50°C and 25°C can confirm this .

- Impurity Interference : Use 2D NMR (COSY, HSQC) to distinguish between genuine peaks and impurities. Cross-validate with LC-MS .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient).

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. For solution-phase studies, reflux in ethanol or DMSO and track by H NMR .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., neurotransmitter receptors)?

- Methods :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors. Input the compound’s 3D structure (generated from SMILES:

C[C@@H](Cc1ccccc1Cl)N.Cl) . - MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residues (e.g., Asp155 in 5-HT receptors) .

- Validation : Compare with radioligand binding assays (IC values) for empirical correlation .

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported crystallographic data for this compound?

- Root Causes : Differences in crystallization solvents (e.g., ethanol vs. acetone) may alter unit cell parameters.

- Resolution : Re-refine datasets using SHELXL with updated scattering factors. Cross-validate with Cambridge Structural Database (CSD) entries for similar structures .

Q. Why might batch-to-batch variability in synthetic yields occur, and how can it be minimized?

- Factors : Impurities in starting materials (e.g., 2-chloroacetophenone purity <98%) or moisture in reaction vessels.

- Mitigation :

- Use Schlenk-line techniques for moisture-sensitive steps.

- Standardize catalyst activation (e.g., reduce Pd/C under H for 1 hour pre-reaction) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.